molecular formula C22H20ClN5OS B13397341 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide

Cat. No.: B13397341
M. Wt: 437.9 g/mol
InChI Key: ZLSCJWMPQYKVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a complex tricyclic core with a 4-chlorophenyl substituent and a prop-2-ynylacetamide side chain. Its structure combines a heterocyclic scaffold (3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene) with methyl groups at positions 4, 5, and 13, which contribute to its stereoelectronic properties and binding interactions. The 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the prop-2-ynylacetamide moiety facilitates covalent or non-covalent interactions in biological systems .

The compound has been investigated in the context of proteolysis-targeting chimeras (PROTACs), where its tricyclic core serves as a ligand for bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic regulators involved in cancer and inflammatory diseases, making this compound a candidate for targeted protein degradation therapies .

Properties

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide

InChI

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)

InChI Key

ZLSCJWMPQYKVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide involves multiple steps. The starting materials typically include 4-chlorophenyl derivatives and various methylated intermediates. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thia-tetrazatricyclo framework. Detailed synthetic routes can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tricyclic heterocycles with modifications tailored for specific biological interactions. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Target Activity/Application
Target Compound 4-Chlorophenyl, prop-2-ynylacetamide, tetrazatricyclo core with methyl groups BET proteins PROTAC-mediated degradation of BET proteins; anticancer activity
(4E)-Cyclooct-4-en-1-yl N-(3-{2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-...}propyl)carbamate Cyclooctenyl carbamate substituent BET proteins Enhanced solubility and in vivo stability compared to JQ1 derivatives
tert-butyl 2-[(9S)-7-(4-chlorophenyl)-5,13-dimethyl-4-(trideuteriomethyl)-...acetate Trideuteriomethyl group, tert-butyl ester BET proteins Deuterated derivative for metabolic stability studies
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Methoxyphenyl, dithia-azatetracyclo core Unspecified microbial targets Structural similarity to redox-cofactor BGCs; potential antitumor activity
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-...pentadienyl]dodecane Hexaazatricyclo core with multiple nitrogen atoms Unspecified Crystallographic characterization; potential ligand for metal coordination

Key Findings

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in the target compound and its analogues (e.g., ) is critical for hydrophobic binding to BET proteins. Replacement with methoxyphenyl (as in ) alters electron density and may reduce binding affinity .
  • The prop-2-ynylacetamide side chain enhances cellular permeability compared to bulkier substituents like cyclooctenyl carbamate (), which prioritizes stability over membrane penetration .

Core Modifications :

  • The tetrazatricyclo core in the target compound distinguishes it from dithia-azatetracyclo () and hexaazatricyclo () analogues. The sulfur and nitrogen arrangement modulates π-π stacking and hydrogen-bonding interactions with BET proteins .

Metabolic Stability :

  • Deuterated derivatives () exhibit prolonged half-lives due to reduced metabolic degradation, a strategy absent in the target compound but relevant for future optimization .

Biological Mechanism :

  • Compounds with similar tricyclic cores (e.g., JQ1 derivatives in –7) share BET inhibition mechanisms. However, substituent variations influence downstream effects, such as PROTAC efficiency or off-target interactions .

Contradictions and Limitations

  • highlights microbial gene clusters (e.g., redox-cofactor BGCs) producing compounds structurally distinct from the target molecule but with overlapping antitumor activities (e.g., lankacidin C). This suggests natural products may offer alternative scaffolds for similar applications .
  • For example, oleanolic acid and hederagenin share scaffolds but diverge in protein-target interactions, a caveat applicable to synthetic analogues like the target compound .

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide is a complex organic molecule with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity based on available research findings.

  • Molecular Formula : C₅₄H₆₆Cl₂N₁₀O₉S₂
  • Molecular Weight : 1134.199 g/mol
  • CAS Number : 2086299-70-7

The compound is believed to interact with specific biological targets through mechanisms involving protein degradation and modulation of cellular pathways. It has been studied in the context of targeted protein degradation (TPD) and the development of proteolysis-targeting chimeras (PROTACs) .

Targeted Protein Degradation

Recent studies have highlighted the potential of this compound in inducing protein degradation by recruiting E3 ubiquitin ligases to specific target proteins. This mechanism allows for selective degradation of disease-causing proteins within cells. Notably, the compound's structure facilitates its binding to methyl reader proteins that associate with E3 ligase complexes, enhancing its efficacy in targeted degradation strategies .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to induce degradation of specific target proteins:

Target ProteinCell LineConcentration (µM)Degradation Observed (%)
FKBP12 F36VHFNLS1070% at 6 hours
BRD2HCT1165Significant degradation

These results indicate that the compound effectively reduces levels of target proteins in a dose-dependent manner .

Case Studies

  • Case Study on FKBP12 Degradation :
    • Objective : To evaluate the compound's efficacy in inducing FKBP12 degradation.
    • Methodology : HFNLS cells were treated with increasing concentrations of the compound.
    • Findings : A significant reduction in FKBP12 levels was observed within hours of treatment, confirming the compound's role in TPD.
  • Case Study on BRD2 and BRD4 :
    • Objective : To assess the impact on BRD2 and BRD4 proteins.
    • Methodology : The study involved treating HCT116 cells with the compound and measuring protein levels post-treatment.
    • Findings : The results indicated that BRD2 and BRD4 were effectively degraded via proteasomal pathways when treated with the compound .

Conclusion and Future Directions

The biological activity of this compound shows promise as a novel therapeutic agent targeting specific proteins involved in various diseases. Its mechanism involving targeted protein degradation opens avenues for developing new treatments for conditions such as cancer and neurodegenerative diseases.

Further research is needed to explore its full potential and optimize its application in clinical settings. Studies focusing on its pharmacokinetics and long-term effects will be essential for advancing this compound toward therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.